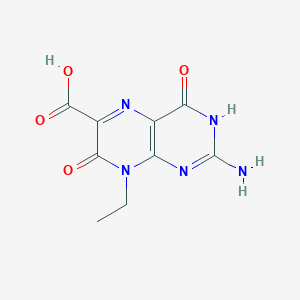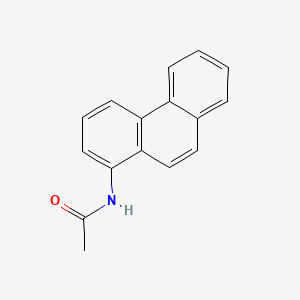
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of dibutyl groups attached to a benzenecarboximidamide core, which is further substituted with three methyl groups at the 2, 4, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide typically involves the reaction of 2,4,6-trimethylbenzenecarboximidamide with dibutylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst or base to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques for purification and quality control to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, enabling the preparation of various complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of materials, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Vergleich Mit ähnlichen Verbindungen
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide can be compared with other similar compounds, such as:
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboxamide: Similar structure but with an amide group instead of an imidamide group.
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboxylate: Similar structure but with an ester group instead of an imidamide group.
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboxylhydrazide: Similar structure but with a hydrazide group instead of an imidamide group.
These comparisons highlight the uniqueness of this compound in terms of its functional groups and reactivity, which can influence its applications and properties.
Eigenschaften
CAS-Nummer |
5336-86-7 |
|---|---|
Molekularformel |
C18H30N2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
N,N-dibutyl-2,4,6-trimethylbenzenecarboximidamide |
InChI |
InChI=1S/C18H30N2/c1-6-8-10-20(11-9-7-2)18(19)17-15(4)12-14(3)13-16(17)5/h12-13,19H,6-11H2,1-5H3 |
InChI-Schlüssel |
YWANEAFJMTZDDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=N)C1=C(C=C(C=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


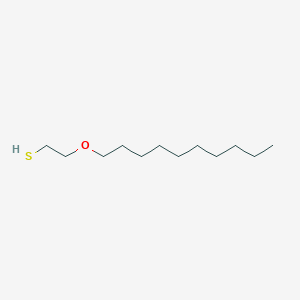
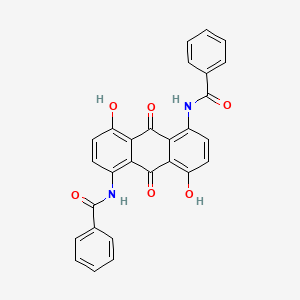
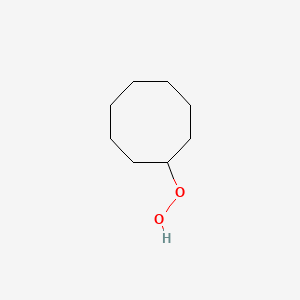
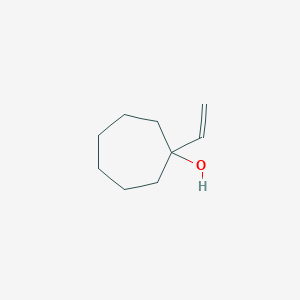
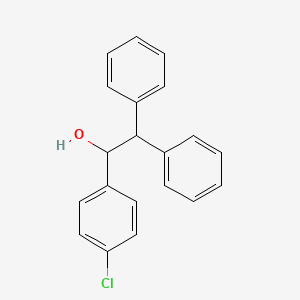
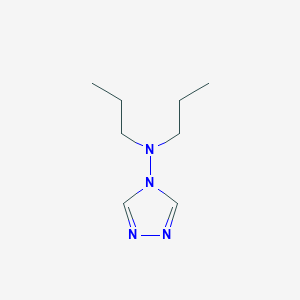
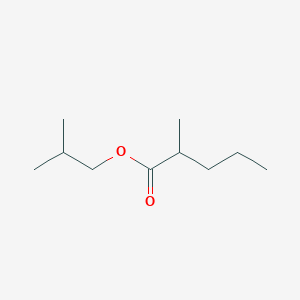
![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
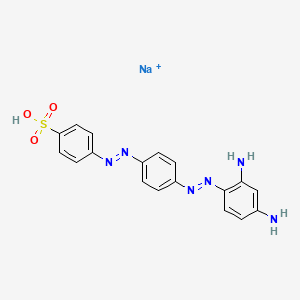
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)

